CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester
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Overview
Description
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This compound is characterized by the presence of a cyclopentyl group and two tert-butoxycarbonyl (Boc) groups attached to the guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester typically involves the reaction of cyclopentylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, leading to the formation of the free guanidine derivative.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used to remove the Boc groups.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: The primary product is the free guanidine derivative after the removal of the Boc groups.
Oxidation and Reduction Reactions: The specific products depend on the nature of the oxidizing or reducing agents used.
Scientific Research Applications
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester primarily involves its role as a protecting group. The Boc groups protect the guanidine moiety from unwanted reactions during synthesis. Upon deprotection, the free guanidine can interact with molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-S-methylisothiourea
Uniqueness: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
tert-butyl N-[N'-cyclopentyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-15(2,3)22-13(20)18-12(17-11-9-7-8-10-11)19-14(21)23-16(4,5)6/h11H,7-10H2,1-6H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWBXZSGSZSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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